2-Iodo-5-nitrobenzonitrile
Overview
Description
2-Iodo-5-nitrobenzonitrile is a chemical compound with the molecular formula C7H3IN2O2 It is characterized by the presence of both iodo and nitro functional groups attached to a benzonitrile core
Mechanism of Action
Pharmacokinetics
02 g/mol and its chemical structure could influence its pharmacokinetic properties.
Action Environment
The action of 2-Iodo-5-nitrobenzonitrile can be influenced by various environmental factors. For instance, the use of ionic liquids as alternatives to conventional inorganic acids in hydroxylamine stabilization can lead to the formation of several eco-friendly hydroxylamine ionic liquid salts that exhibit better reactivity .
Biochemical Analysis
Biochemical Properties
It is known that benzonitriles can undergo oxidative metabolism to produce ring-hydroxylated metabolites This suggests that 2-Iodo-5-nitrobenzonitrile may interact with enzymes involved in oxidative metabolism
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that benzonitriles can undergo oxidative metabolism , suggesting that this compound may be involved in similar pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-5-nitrobenzonitrile typically involves the nitration of 2-iodobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent over-nitration. The reaction can be summarized as follows:
2-Iodobenzonitrile+HNO3+H2SO4→this compound+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of catalysts and optimized reaction conditions can improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-5-nitrobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although this is less typical.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: The major product is 2-Iodo-5-aminobenzonitrile.
Oxidation: Potential products include various oxidized derivatives, though these reactions are less common.
Scientific Research Applications
2-Iodo-5-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique functional groups make it a valuable building block in the development of pharmaceutical agents.
Material Science: It is used in the synthesis of materials with specific electronic properties.
Biological Studies: The compound can be used in the study of enzyme interactions and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-4-nitrobenzonitrile
- 2-Iodo-3-nitrobenzonitrile
- 2-Bromo-5-nitrobenzonitrile
Comparison
2-Iodo-5-nitrobenzonitrile is unique due to the specific positioning of the iodo and nitro groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, compared to 2-Iodo-4-nitrobenzonitrile, the 5-nitro derivative may exhibit different reactivity patterns in substitution reactions due to the electronic effects of the nitro group.
Properties
IUPAC Name |
2-iodo-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3IN2O2/c8-7-2-1-6(10(11)12)3-5(7)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCINXJWGZFGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593537 | |
Record name | 2-Iodo-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101421-15-2 | |
Record name | 2-Iodo-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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